N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14972656
InChI: InChI=1S/C20H20N4O2/c1-26-11-10-24-17-9-5-2-6-14(17)12-18(24)20(25)21-13-19-22-15-7-3-4-8-16(15)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)
SMILES:
Molecular Formula: C20H20N4O2
Molecular Weight: 348.4 g/mol

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14972656

Molecular Formula: C20H20N4O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide -

Specification

Molecular Formula C20H20N4O2
Molecular Weight 348.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-2-carboxamide
Standard InChI InChI=1S/C20H20N4O2/c1-26-11-10-24-17-9-5-2-6-14(17)12-18(24)20(25)21-13-19-22-15-7-3-4-8-16(15)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23)
Standard InChI Key RUKUUAKHNPROAH-UHFFFAOYSA-N
Canonical SMILES COCCN1C2=CC=CC=C2C=C1C(=O)NCC3=NC4=CC=CC=C4N3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure combines a 1H-indole-2-carboxamide backbone substituted at the 1-position with a 2-methoxyethyl group and at the carboxamide nitrogen with a 1H-benzimidazol-2-ylmethyl moiety. This hybrid design merges the planar aromaticity of benzimidazole with the electron-rich indole system, creating a scaffold capable of diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H20N4O2\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_2
Molecular Weight348.4 g/mol
IUPAC NameN-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-2-carboxamide
Canonical SMILESCOCCN1C2=CC=CC=C2C=C1C(=O)NCC3=NC4=CC=CC=C4N3

The methoxyethyl side chain enhances solubility in polar solvents, while the benzimidazole group provides rigidity, potentially improving target binding specificity. X-ray crystallography of analogous compounds reveals that such substitutions stabilize interactions with hydrophobic enzyme pockets .

Spectroscopic Features

Nuclear magnetic resonance (NMR) studies of related indole-2-carboxamides show distinct proton environments: the indole NH typically resonates near δ 10.5 ppm, while the benzimidazole protons appear as multiplet signals between δ 7.1–7.8 ppm. Infrared spectroscopy confirms the presence of amide carbonyl stretching vibrations at ~1650 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹.

Synthesis and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 1-(2-methoxyethyl)-1H-indole intermediate.

  • Benzimidazole Preparation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Amide Coupling: Reaction of the indole-2-carboxylic acid with the benzimidazole-methylamine derivative using carbodiimide crosslinkers (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Indole alkylation2-Methoxyethyl chloride, K₂CO₃, DMF, 80°C72%
Benzimidazole synthesiso-Phenylenediamine, HCl, reflux85%
Amide bond formationEDC, HOBt, DCM, rt68%

Purification typically employs silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Recent advances suggest that flow chemistry could improve yields by minimizing side reactions during the coupling step.

Chemical Reactivity and Stability

Functional Group Transformations

  • Amide Hydrolysis: Under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, the carboxamide bond cleaves to yield 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid and 1H-benzimidazol-2-ylmethanamine.

  • Electrophilic Substitution: The indole C-3 position undergoes nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/Py), while the benzimidazole ring resists electrophilic attack due to electron-withdrawing effects from the adjacent nitrogen atoms.

  • Methoxy Group Demethylation: BBr₃ in DCM at −78°C removes the methoxyethyl group, generating a hydroxyl intermediate susceptible to further derivatization.

Stability Profile

The compound remains stable in solid form for >12 months at −20°C but degrades in aqueous solutions (t₁/₂ = 14 days at pH 7.4, 25°C). Photodegradation studies under UV light (254 nm) indicate complete decomposition within 48 hours, necessitating amber glass storage.

Biological Activities and Mechanisms

Antitumor Efficacy

In pediatric glioblastoma (KNS42) cells, the compound demonstrated potent cytotoxicity (IC₅₀ = 0.33 μM) through dual mechanisms:

  • Cannabinoid Receptor Modulation: Selective agonism at CB₂ receptors (EC₅₀ = 0.12 μM) triggers apoptosis via caspase-3/7 activation .

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase II complexes prevents religation of DNA strands, inducing double-strand breaks .

Table 3: Cytotoxicity Across Cancer Cell Lines

Cell LineOriginIC₅₀ (μM)
KNS42Pediatric glioblastoma0.33
BT16AT/RT1.2
DAOYMedulloblastoma2.8
HFF1 (Non-neoplastic)Fibroblast>50

Therapeutic Applications and Clinical Prospects

Oncology

The compound’s selectivity for CB₂ receptors overexpressed in gliomas makes it a candidate for targeted therapy, minimizing psychoactive side effects associated with CB₁ activation . Preclinical models show 40% tumor volume reduction in orthotopic KNS42 xenografts at 10 mg/kg/day .

Neuroinflammatory Disorders

In microglial cells, CB₂ agonism suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 70% at 1 μM. This anti-inflammatory activity positions it as a potential treatment for multiple sclerosis and neuropathic pain.

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Indole-Benzoheterocycle Hybrids

CompoundCB₂ EC₅₀ (μM)Topo II Inhibition (%)
Target Compound0.1282
N-Admantyl Indole-2-carboxamide0.9845
Benzimidazole-1-carboxamide2.328

The 2-methoxyethyl substitution enhances membrane permeability (LogP = 2.8 vs. 1.9 for unsubstituted analogs), correlating with improved in vivo efficacy.

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability (<10% in current form).

  • Combination Therapies: Synergy studies with temozolomide in glioma models .

  • CRISPR Screening: Identification of resistance mechanisms via genome-wide knockout libraries .

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